molecular formula C8H11NO B1582779 5-Ethyl-2-methylpyridine 1-oxide CAS No. 768-44-5

5-Ethyl-2-methylpyridine 1-oxide

Cat. No.: B1582779
CAS No.: 768-44-5
M. Wt: 137.18 g/mol
InChI Key: NUDXKJOCNHFUEZ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridine 1-oxide is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, featuring an ethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring, along with an oxygen atom at the 1-position. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Oxidation of 5-Ethyl-2-methylpyridine: The compound can be synthesized by oxidizing 5-ethyl-2-methylpyridine using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.

  • N-oxide Formation: Another method involves the direct N-oxide formation of 5-ethyl-2-methylpyridine using reagents like m-chloroperoxybenzoic acid (m-CPBA) in the presence of a base.

Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes, where the compound is synthesized in reactors under optimized conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions is crucial to achieving the desired product quality.

Types of Reactions:

  • Oxidation: this compound can undergo further oxidation to form more complex derivatives.

  • Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electrophile.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, or halides under various conditions.

Major Products Formed:

  • Oxidation Products: Higher oxides or fully oxidized derivatives.

  • Reduction Products: 5-Ethyl-2-methylpyridine.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-2-methylpyridine 1-oxide is utilized in several scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Methylpyridine

  • 3-Ethylpyridine

  • 4-Methylpyridine

  • 2,6-Dimethylpyridine

  • 3,5-Dimethylpyridine

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Properties

IUPAC Name

5-ethyl-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDXKJOCNHFUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=C(C=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227610
Record name 2-Picoline, 5-ethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-44-5
Record name Pyridine, 5-ethyl-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-methylpyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4252
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Picoline, 5-ethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYL-2-PICOLINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH0QU2859J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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